4-Bromo-2-fluorobenzohydrazide
Overview
Description
4-Bromo-2-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluorobenzohydrazide can be synthesized through a multi-step process starting from 4-bromo-2-fluorobenzoic acid. The general synthetic route involves the following steps:
Formation of 4-bromo-2-fluorobenzoyl chloride: This is achieved by reacting 4-bromo-2-fluorobenzoic acid with thionyl chloride.
Reaction with hydrazine hydrate: The resulting 4-bromo-2-fluorobenzoyl chloride is then reacted with hydrazine hydrate to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Aldehydes or ketones are used as reactants, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products
Substitution Reactions: Products include substituted benzohydrazides with different functional groups replacing the bromine or fluorine atoms.
Condensation Reactions: Hydrazones are the major products.
Oxidation and Reduction Reactions: Azides or amines are formed depending on the reaction conditions.
Scientific Research Applications
4-Bromo-2-fluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: A precursor in the synthesis of 4-bromo-2-fluorobenzohydrazide.
4-Bromo-2-fluorobenzamide: Another derivative of 4-bromo-2-fluorobenzoic acid with different functional groups.
4-Bromo-2-fluorobenzaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Properties
IUPAC Name |
4-bromo-2-fluorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZLNCOEBLRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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